(2-Azabicyclo[2.2.1]heptan-1-yl)methanol
Description
Properties
IUPAC Name |
2-azabicyclo[2.2.1]heptan-1-ylmethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c9-5-7-2-1-6(3-7)4-8-7/h6,8-9H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNUPMUAERHXXKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC1CN2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1785333-54-1 | |
| Record name | 2-azabicyclo[2.2.1]heptan-1-ylmethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 2 Azabicyclo 2.2.1 Heptan 1 Yl Methanol and Its Key Precursors
Convergent and Divergent Synthesis Strategies for the 2-Azabicyclo[2.2.1]heptane Skeleton
The construction of the 2-azabicyclo[2.2.1]heptane framework is primarily achieved through two powerful strategies: intermolecular cycloadditions, which rapidly build complexity, and intramolecular cyclizations, which form the bicyclic system from a pre-functionalized acyclic or monocyclic precursor.
Diels-Alder Cycloaddition Reactions in 2-Azanorbornane Synthesis
The Diels-Alder reaction and its heterocyclic variant, the aza-Diels-Alder reaction, are among the most effective methods for synthesizing the 2-azanorbornane skeleton. researchgate.net These [4+2] cycloadditions offer a direct route to the bicyclic core, often with a high degree of stereocontrol.
A highly effective and widely used method for the asymmetric synthesis of the 2-azabicyclo[2.2.1]heptane core is the aza-Diels-Alder reaction between cyclopentadiene (B3395910) and a chiral imine. researchgate.netwikipedia.org This reaction can be catalyzed by both Lewis and Brønsted acids. beilstein-journals.org The use of chiral auxiliaries attached to the imine nitrogen or carbon allows for the diastereoselective formation of the bicyclic product, which can then be processed to yield enantiomerically pure 2-azanorbornanes. wikipedia.org
The stereochemical outcome of the cycloaddition is influenced by the geometry of the imine and the nature of the catalyst. For instance, the reaction often proceeds with a preference for the exo product. wikipedia.org Chiral phosphoric acids derived from BINOL have been shown to be effective Brønsted acid catalysts for these transformations, affording aza-tetracycles in high yields and with excellent enantio- and diastereoselectivities. beilstein-journals.org The use of chiral amines, such as (R)-1-phenylethylamine, to form the imine intermediate can direct the stereochemistry of the cycloaddition, leading to specific enantiomers of the 2-azanorbornene product. nih.govpwr.edu.pl This approach is robust and has been successfully scaled to produce gram and even kilogram quantities of the chiral 2-azanorbornane scaffold. researchgate.net
Table 1: Examples of Aza-Diels-Alder Reactions for 2-Azanorbornane Synthesis
| Diene | Imine Source | Catalyst/Conditions | Key Feature | Reference |
|---|---|---|---|---|
| Cyclopentadiene | Imine from (R)-1-phenylethylamine and OHC-COOEt | CF3COOH/H2O, DMF | Stereoselective synthesis of S- and R-exo isomers. nih.gov | nih.gov |
| Cyclopentadiene | Various C-acylimines | Chiral BINOL-derived phosphoric acid | High enantioselectivity (up to 91% ee) and diastereoselectivity. beilstein-journals.org | beilstein-journals.org |
| Cyclopentadiene | In situ generated iminium salt (e.g., from benzylamine (B48309) and formaldehyde) | Aqueous solution (Mannich conditions) | Successful cycloaddition with simple, unactivated iminium salts. wikipedia.org | wikipedia.org |
A significant advance in the synthesis of functionalized 2-azabicyclo[2.2.1]heptanes involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentene (B43876) derivatives. rsc.orgresearchgate.net This oxidative reaction constructs the bicyclic system by forming both a C-N and a C-O bond across the double bond of the cyclopentene ring in a single step. This method is particularly valuable for producing oxygenated 2-azanorbornanes, which are versatile intermediates for further chemical modification. rsc.orgresearchgate.net
The reaction typically employs a Pd(II) catalyst and an oxidant. The process is efficient and demonstrates a broad substrate scope, allowing for the incorporation of various substituents on the nitrogen atom. rsc.org The resulting products contain hydroxyl or acyloxy groups, providing handles for subsequent functionalization to build a library of diverse aza-bicyclic structures. rsc.orgresearchgate.net
The construction of the 2-azabicyclo[2.2.1]heptane skeleton can also be achieved through cycloaddition reactions involving nitrogen-containing heterodienes or dienophiles, such as pyrrole (B145914) derivatives and sulfonyl-activated imines. While specific examples of sulfonyl cyanides reacting directly with pyrrole derivatives for this purpose are not prominent in the literature, related transformations highlight the utility of these reactant classes.
One notable approach involves the intramolecular [4+2] cycloaddition of 3H-pyrroles. rsc.org In this strategy, a tethered diene and dienophile are part of the same molecule, and upon heating or acid catalysis, they cyclize to form the 2-azabicyclo[2.2.1]heptane core. This method was explored in the synthetic studies toward the alkaloid longeracemine, where a one-pot sequence involving Swern oxidation, amine condensation, and an acid-mediated cycloaddition yielded the desired bicyclic system. rsc.orgrsc.org However, this reaction can be highly dependent on the substrate. rsc.org
Furthermore, N-sulfonylimines are effective dienophiles in aza-Diels-Alder reactions with cyclopentadiene. These reactions, often catalyzed by Lewis acids, lead to the formation of N-sulfonyl-2-azabicyclo[2.2.1]hept-5-enes. researchgate.netresearchgate.net The sulfonyl group activates the imine for cycloaddition and can later serve as a protecting group for the nitrogen atom. researchgate.net The resulting cycloadducts can undergo further transformations, such as Wagner-Meerwein rearrangements, to yield more complex halogenated 2-azanorbornanes. researchgate.netresearchgate.net The cycloaddition of pyrroles with sulfonyl-activated acetylenes is another powerful method, particularly for accessing 7-azanorbornadiene (B8733523) intermediates, which are precursors to important compounds like epibatidine (B1211577). acs.org
Intramolecular Cyclization Pathways for 2-Azabicyclo[2.2.1]heptane Ring Formation
Intramolecular cyclization offers a powerful alternative to cycloaddition for forging the 2-azabicyclo[2.2.1]heptane ring. These methods rely on the formation of a key C-C or C-N bond within a suitably designed precursor molecule.
Free-radical cyclizations provide a pathway to bicyclic systems, often under mild conditions. While many examples in the literature focus on the synthesis of the isomeric 7-azabicyclo[2.2.1]heptane system, the underlying principles are applicable to the construction of other azabicycles. researchgate.net For instance, research into epibatidine analogues has explored the intramolecular reactions of 7-azabicyclo[2.2.1]hept-2-yl radicals. researchgate.net
A related strategy has been successfully employed in the synthesis of the homochiral 7-oxa-2-azabicyclo[2.2.1]heptane ring system. dovepress.com This reaction, promoted by hypervalent iodine reagents like iodosobenzene, proceeds through the formation of an N-radical. This radical then undergoes an intramolecular hydrogen abstraction followed by cyclization to form the bicyclic core. dovepress.com Another approach involves the use of tin-lithium exchange to generate a chiral organolithium intermediate from a substituted pyrrolidine (B122466), which can undergo a tandem cyclization to form the 2-azabicyclo[2.2.1]heptane ring system, albeit in low yield in some reported cases. acs.org These methodologies highlight the potential of radical- and organometallic-mediated intramolecular cyclizations for accessing the 2-azanorbornane skeleton.
Table 2: Summary of Intramolecular Cyclization Strategies
| Methodology | Precursor Type | Key Reagents | Product Skeleton | Reference |
|---|---|---|---|---|
| Anionic Tandem Cyclization | 2-Tributylstannyl-4-allylpyrrolidine | n-BuLi (for Sn-Li exchange) | 2-Azabicyclo[2.2.1]heptane | acs.org |
| Radical Cyclization (N-radical) | Protected carbohydrate derivatives | PhIO, I2 | 7-Oxa-2-azabicyclo[2.2.1]heptane | dovepress.com |
| Intramolecular [4+2] Cycloaddition | Substituted 3H-Pyrroles | Acid-mediated | 2-Azabicyclo[2.2.1]heptane | rsc.org |
Nucleophilic Displacement-Mediated Cyclizations
The construction of the 2-azabicyclo[2.2.1]heptane skeleton is frequently achieved through intramolecular cyclization reactions driven by nucleophilic displacement. This strategy typically involves a suitably functionalized cyclopentane (B165970) derivative where an amine derivative acts as the nucleophile, attacking an electrophilic carbon to forge the second ring.
A prominent example involves the base-promoted internal nucleophilic displacement on a cyclohexane (B81311) precursor. For instance, the sodium hydride-promoted heterocyclization of alkyl N-(cis-3,trans-4-dibromocyclohex-1-yl)carbamates is a convenient method for synthesizing 7-azabicyclo[2.2.1]heptane derivatives, a related bicyclic system. researchgate.net This type of intramolecular SN2 reaction, often upon deprotonation of a sulfonamide with a strong base like sodium hydride, can afford the bicyclic product in good yield. rsc.org The mechanism involves the intramolecular attack of the nitrogen nucleophile, displacing a leaving group such as a halide or a mesylate to form the bridged structure. researchgate.net
Another approach utilizes a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes to generate oxygenated 2-azabicyclo[2.2.1]heptanes. rsc.org Furthermore, a binary catalytic system comprising an aminotriphenolate Al(III) complex and a bromide salt can effectively synthesize aza-bicyclo[2.2.1]heptanes from cyclic γ-epoxy-amines. nih.govacs.orgacs.org The proposed mechanism involves a double-nucleophilic displacement at a carbon center, facilitated by a proton-relay involving the catalyst. nih.govacs.org
Neighboring group participation by the bridgehead nitrogen can also facilitate nucleophilic substitution at other positions on the ring, demonstrating the robust nature of the bicyclic system once formed. nih.gov
Table 1: Examples of Nucleophilic Displacement-Mediated Cyclizations
| Starting Material | Reagents/Catalyst | Product Type | Yield | Reference |
|---|---|---|---|---|
| N-(cis-3,trans-4-dibromocyclohex-1-yl)carbamate | Sodium Hydride (NaH), DMF | 7-Azabicyclo[2.2.1]heptane derivative | 52% | researchgate.net |
| Cyclopentene, N-Sulfonyl Amide | Palladium Catalyst | Oxygenated 2-Azabicyclo[2.2.1]heptane | Good | rsc.org |
| Cyclic γ-epoxy-amine | Al(III) complex, TBAB | 2-Azabicyclo[2.2.1]heptane | 63-89% | acs.org |
Catalytic Hydrogenation of Unsaturated Precursors
Catalytic hydrogenation of unsaturated precursors, primarily 2-azabicyclo[2.2.1]hept-5-ene derivatives, is a fundamental method for accessing the saturated 2-azabicyclo[2.2.1]heptane core. The stereochemical outcome of the hydrogenation is a critical aspect of this method.
The choice of catalyst and reaction conditions significantly influences the reaction's efficiency and selectivity. Common catalysts include palladium on carbon (Pd/C) and rhodium-based catalysts. ucla.eduunirioja.es For example, hydrogenation of a 6-substituted 2-azabicyclo[2.2.1]hept-5-ene derivative can proceed with selective exo-face hydrogen addition to yield the corresponding saturated compound. researchgate.net The structure of one such product was confirmed by X-ray crystallographic analysis. researchgate.net
Table 2: Catalytic Hydrogenation of 2-Azabicyclo[2.2.1]heptene Precursors
| Unsaturated Precursor | Catalyst | Conditions | Product | Key Finding | Reference |
|---|---|---|---|---|---|
| 6-substituted 2-azabicyclo[2.2.1]hept-5-ene | Not specified | Not specified | 6-substituted 2-azabicyclo[2.2.1]heptane | Selective exo-face hydrogenation | researchgate.net |
| 2-Aza-5-phenylbicyclo[2.2.1]hept-2-ene derivative | Rhodium catalyst | Not specified | Mixture of hydrogenated products | Mixture of simple hydrogenation and rearranged products | ucla.edu |
| Enone precursor | 10% Pd/C | CH2Cl2, RT | Saturated ketone | Quantitative yield | unirioja.es |
Enantioselective Synthesis of (2-Azabicyclo[2.2.1]heptan-1-yl)methanol and its Enantiomers
The synthesis of enantiomerically pure this compound is paramount for its application in developing chiral drugs. Methodologies to achieve this include asymmetric catalysis, the use of chiral auxiliaries, and the resolution of racemic mixtures.
Asymmetric Catalysis in 2-Azabicyclo[2.2.1]heptane Formation
Asymmetric catalysis offers an efficient route to enantiomerically enriched 2-azabicyclo[2.2.1]heptane derivatives, often by establishing the key chiral centers in a single step. A notable strategy is the chiral phosphoric acid-catalyzed desymmetrizing ring-opening of meso-epoxides. acs.orgnih.govresearchgate.net This method provides access to a range of substituted 2-azabicyclo[2.2.1]heptanes in high yields and with excellent enantioselectivities. acs.orgnih.govresearchgate.net The resulting products contain hydroxyl and amide functionalities that can be used for further chemical modifications. acs.orgnih.gov
The development of chiral ligands for metal-catalyzed reactions is another cornerstone of asymmetric synthesis. Chiral ligands based on 2-azabicycloalkanes have been developed and applied in various catalytic processes, including asymmetric transfer hydrogenation. pwr.edu.pl For example, new 2-azanorbornane-oxazoline compounds have been synthesized and used as ligands in the iridium-catalyzed transfer hydrogenation of acetophenone, achieving good yields and up to 79% enantiomeric excess (ee). researchgate.net Similarly, Ru(arene) complexes with chiral amino alcohol ligands derived from the 2-azabicyclo[2.2.1]heptane framework have proven to be highly active and selective catalysts for the asymmetric transfer hydrogenation of aromatic ketones, yielding products with up to 99% ee. diva-portal.org
Table 3: Asymmetric Catalysis for 2-Azabicyclo[2.2.1]heptane Synthesis
| Reaction Type | Catalyst/Ligand | Substrate | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Ring-Opening | Chiral Phosphoric Acid | meso-Epoxide | Excellent | acs.orgnih.govresearchgate.net |
| Transfer Hydrogenation | [IrCl2(COD)]2 / 2-azanorbornane-oxazoline ligand | Acetophenone | 79% | researchgate.net |
Chiral Auxiliary-Mediated Transformations
The use of chiral auxiliaries is a classical yet powerful strategy for controlling stereochemistry during the synthesis of the 2-azabicyclo[2.2.1]heptane core. In this approach, a chiral molecule is covalently attached to the substrate to direct a subsequent diastereoselective reaction. After the desired stereocenter(s) are set, the auxiliary is removed.
A well-documented example is the use of (R)-1-phenylethylamine as a chiral auxiliary. nih.gov This amine can be used to prepare enantiomerically pure precursors for the synthesis of the target bicyclic system. For instance, its reaction with a suitable starting material, followed by hydrogenation and saponification steps, can afford a single isomer with the desired S-configuration at the C3 position. nih.gov This intermediate can then be carried forward to produce the enantiopure 2-azabicyclo[2.2.1]heptane derivative. nih.gov This method provides a reliable, albeit often lengthy, route to stereochemically pure compounds. pwr.edu.pl
Resolution of Racemic Mixtures via Diastereomeric Salt Formation
Classical resolution provides a means to separate enantiomers from a racemic mixture of a chiral 2-azabicyclo[2.2.1]heptane derivative. This technique relies on the reaction of the racemic amine with an enantiomerically pure chiral acid to form a pair of diastereomeric salts. google.com
These diastereomeric salts possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization. google.com A variety of chiral acids can serve as resolving agents, including di-p-toluoyltartaric acid, mandelic acid, and camphorsulfonic acid. google.com Once the diastereomeric salts are separated, the desired enantiomer of the amine can be recovered by treatment with a base. While this method can be effective, it is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer from the racemic mixture. pwr.edu.pl
Strategic Introduction of the Hydroxymethyl Moiety at the C1 Position of the 2-Azabicyclo[2.2.1]heptane System
The synthesis of the specific target molecule, this compound, requires the installation of a hydroxymethyl (-CH2OH) group at the C1 bridgehead position. Functionalizing this sterically hindered position is a significant synthetic challenge.
A key strategy involves the preparation of a precursor that already contains a functional group at the C1 position, which can then be converted to the hydroxymethyl group. A reaction utilizing 2-methyl-2-(((1S)-1- phenylethyl)amino)propanenitrile with a γ-functionalized carbonyl compound has been employed as a key step in the synthesis of 2-azabicyclo[2.2.1]heptane-1-carboxylic acid. d-nb.info This carboxylic acid derivative is an ideal precursor for the target molecule.
The final step in the synthesis is the reduction of the C1-carboxyl functional group. Carboxylic acids or their corresponding esters can be reduced to primary alcohols using powerful reducing agents such as lithium aluminum hydride (LiAlH4). For example, the reduction of a cyano group at a bridgehead position to an aminomethyl group using LiAlH4 has been demonstrated in related bicyclic systems, showcasing a feasible reductive transformation at such a constrained position. ugent.be Applying this logic, the reduction of 2-azabicyclo[2.2.1]heptane-1-carboxylic acid or its methyl ester with a suitable hydride source would yield the desired this compound.
Stereochemical Control and Conformational Analysis of 2 Azabicyclo 2.2.1 Heptan 1 Yl Methanol
Enantiospecific Synthesis and Stereochemical Assignment of 2-Azabicyclo[2.2.1]heptane Derivatives
The construction of enantiomerically pure 2-azabicyclo[2.2.1]heptane frameworks is a key challenge for chemists. Success in this area relies on sophisticated synthetic strategies that can control the formation of multiple stereocenters.
Control of endo/exo Stereochemistry in Cycloaddition Reactions
The aza-Diels-Alder reaction, a type of [4+2] cycloaddition, is a powerful method for assembling the 2-azabicyclo[2.2.1]heptane core. pwr.edu.pl This reaction involves the combination of a diene, such as cyclopentadiene (B3395910), with a dienophile, which in this case is an imine derivative. A critical aspect of this reaction is controlling the relative orientation of the reactants, which leads to either endo or exo products. google.comgoogle.com
In the synthesis of derivatives like [(1R,3-exo)-2-benzyl-2-azabicyclo[2.2.1]hept-5-en-3-yl]methanol, the use of chiral auxiliaries attached to the imine has proven effective. For instance, the reaction between cyclopentadiene and N-benzylimines derived from glyoxylates of chiral alcohols like (+)-8-phenylneomenthol resulted in the preferential formation of the (1R,3-exo)-adduct. thieme-connect.com This specific isomer was isolated in high yields, demonstrating excellent control over the stereochemical outcome. thieme-connect.com The choice of catalyst, such as a Brønsted acid, can also highly influence the diastereoselectivity of the aza-Diels-Alder reaction. researchgate.net
The stereochemistry of the resulting products, particularly the endo or exo configuration, is often determined using nuclear magnetic resonance (NMR) spectroscopy. The coupling constants between bridgehead protons and protons on the bicyclic ring are characteristic of their spatial relationship, allowing for unambiguous assignment. uvic.ca In some cases, X-ray crystallography provides definitive proof of the stereoisomer's structure. acs.org
Diastereoselective Approaches to Functionalized 2-Azabicyclo[2.2.1]heptanes
Beyond the initial cycloaddition, further functionalization of the 2-azabicyclo[2.2.1]heptane scaffold often requires diastereoselective reactions to introduce additional stereocenters with precision. One common approach involves the reduction of a carbonyl group, such as an ester, to an alcohol. For example, the diastereomerically pure ester (1R,3-exo)-2-benzyl-2-azabicyclo[2.2.1]hept-5-en-3-carboxylate can be reduced with lithium aluminium hydride (LiAlH₄) to yield the corresponding alcohol, [(1R,3-exo)-2-benzyl-2-azabicyclo[2.2.1]hept-5-en-3-yl]methanol. pwr.edu.plthieme-connect.com This reduction proceeds with retention of the stereochemistry at the existing chiral centers.
Other strategies include palladium-catalyzed reactions, such as the 1,2-aminoacyloxylation of cyclopentenes, to create oxygenated 2-azabicyclo[2.2.1]heptanes. researchgate.net Additionally, chiral phosphoric acid-catalyzed ring-opening of meso-epoxides has been developed to produce a range of these bicyclic systems with high yields and excellent enantioselectivities. researchgate.net The resulting products contain hydroxyl and amide groups that can be further modified. researchgate.net
Conformational Preferences and Rigidity of the Bicyclic Core
The 2-azabicyclo[2.2.1]heptane ring system, also known as 7-azanorbornane, possesses a rigid boat-like conformation. nih.gov This rigidity is a defining feature, significantly limiting the molecule's conformational flexibility compared to monocyclic systems like piperidine (B6355638). acs.org This constrained geometry is crucial for its application in drug design, as it presents functional groups in well-defined spatial orientations. acs.org
The structure of the parent 7-azabicyclo[2.2.1]heptan-7-ium chloride has been characterized by X-ray crystallography, confirming its boat-like shape. nih.gov Spectroscopic studies, particularly NMR, and computational simulations have been used to investigate the conformational preferences of substituted derivatives. researchgate.net These studies have shown that linking a 7-azabicyclo[2.2.1]heptane unit to an amino acid can enforce a β-strand-like extended conformation on the adjacent residue. researchgate.net
Influence of Chiral Centers on Molecular Recognition Properties
The specific arrangement of chiral centers in (2-Azabicyclo[2.2.1]heptan-1-yl)methanol and its derivatives has a profound impact on their ability to interact with other chiral molecules, a process known as molecular recognition. This is particularly relevant in the context of their interaction with biological targets like enzymes and receptors, which are themselves chiral.
For instance, enantiomerically pure 2-azabicyclo[2.2.1]heptane derivatives have been used as chiral ligands in asymmetric catalysis. pwr.edu.pl Their rigid framework and defined stereochemistry allow for effective transfer of chirality during a chemical reaction, leading to the preferential formation of one enantiomer of the product.
In medicinal chemistry, the stereochemistry of these compounds is critical for their binding affinity and selectivity to specific biological targets. For example, different stereoisomers of 7-azabicyclo[2.2.1]heptane derivatives exhibit varying affinities for nicotinic acetylcholine (B1216132) receptors. google.com The precise spatial orientation of substituents, dictated by the chiral centers, determines how well the molecule fits into the binding site of a protein. uvic.ca Studies on P2Y₁₄R antagonists have shown that pure enantiomers of 2-azanorbornane derivatives can display significantly higher receptor affinity compared to their counterparts. nih.gov This highlights the crucial role of stereochemistry in molecular recognition and the design of potent and selective therapeutic agents.
Chemical Reactivity and Derivatization Strategies for 2 Azabicyclo 2.2.1 Heptan 1 Yl Methanol
Transformations of the Hydroxyl Group in (2-Azabicyclo[2.2.1]heptan-1-yl)methanol
The primary hydroxyl group attached to the bridgehead position of the 2-azabicyclo[2.2.1]heptane system is a key site for chemical modification. Its reactivity allows for oxidation to carbonyl compounds, reduction to the corresponding methyl group, and replacement via nucleophilic substitution, opening avenues to a wide range of functionalized analogs.
Oxidation Reactions to Carbonyl Derivatives
The primary alcohol of this compound can be oxidized to the corresponding aldehyde, (2-Azabicyclo[2.2.1]heptan-1-yl)carbaldehyde, or further to the carboxylic acid, 2-Azabicyclo[2.2.1]heptane-1-carboxylic acid. The choice of oxidizing agent and reaction conditions determines the final product.
Common oxidation methods applicable to this transformation include Swern oxidation and the use of chromium-based reagents. For instance, Swern oxidation, which employs oxalyl chloride or trifluoroacetic anhydride (B1165640) with dimethyl sulfoxide (B87167) (DMSO), is known for its mild conditions and high efficiency in converting primary alcohols to aldehydes with minimal over-oxidation. researchgate.net In related systems, oxidizing agents like potassium permanganate (B83412) and chromium trioxide have also been utilized for converting hydroxyl groups to carbonyls. A study on a related 2-azanorbornan-3-yl methanol (B129727) demonstrated its successful oxidation to the corresponding aldehyde using a Swern protocol. researchgate.net
| Oxidation Method | Reagent(s) | Product | Reference |
| Swern Oxidation | Oxalyl chloride/DMSO, Et3N | (2-Azabicyclo[2.2.1]heptan-1-yl)carbaldehyde | researchgate.net |
| Jones Oxidation | CrO3, H2SO4, Acetone | 2-Azabicyclo[2.2.1]heptane-1-carboxylic acid | |
| --- | --- | --- | --- |
Reduction and Deoxygenation Strategies
Complete removal of the hydroxyl group (deoxygenation) to yield 1-methyl-2-azabicyclo[2.2.1]heptane can be achieved through a two-step process. First, the hydroxyl group is converted into a better leaving group, such as a tosylate or mesylate. Subsequent reduction with a strong hydride reagent like lithium aluminum hydride (LiAlH₄) effects the deoxygenation.
Alternatively, the Barton-McCombie deoxygenation offers a radical-based method. This involves converting the alcohol to a thiocarbonyl derivative, typically a xanthate ester, which is then treated with a radical initiator (e.g., AIBN) and a hydrogen atom source like tributyltin hydride (Bu₃SnH) or a less toxic silane-based reagent.
Nucleophilic Substitution Reactions
The hydroxyl group of this compound is a poor leaving group and must be activated for nucleophilic substitution. This can be achieved by protonation under acidic conditions or by conversion to a sulfonate ester (tosylate or mesylate) or a halide.
One of the most effective methods for nucleophilic substitution on related azabicyclic methanols is the Mitsunobu reaction. researchgate.net This reaction, using triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), allows for the direct conversion of the alcohol into a variety of functional groups with inversion of stereochemistry. Nucleophiles such as azides, cyanides, and carboxylates can be introduced using this method. researchgate.net
Interestingly, in related 2-azabicyclo[2.2.1]heptane systems, nucleophilic substitution at positions on the bicyclic core can proceed with retention of configuration. This is attributed to the neighboring group participation of the nitrogen atom's lone pair, which can form a transient tricyclic aziridinium (B1262131) ion intermediate. nih.govchoudharylab.comamazonaws.com While the hydroxyl in the target compound is on a methanol substituent at a bridgehead, which may alter reactivity, the influence of the ring nitrogen remains a significant consideration in its derivatization. For example, reactions on 2-azanorbornan-3-yl methanols under Mitsunobu or mesylation conditions have been shown to lead to a stereoselective ring expansion, yielding 2-azabicyclo[3.2.1]octane derivatives via an aziridinium intermediate. researchgate.net
| Reaction | Reagents | Product Type | Key Feature | Reference |
| Mesylation | Methanesulfonyl chloride (MsCl), Et3N | Sulfonate Ester | Activation for substitution | researchgate.net |
| Mitsunobu Reaction | PPh₃, DEAD/DIAD, Nu-H | Substituted derivative (e.g., azide, ester) | Inversion of configuration | researchgate.net |
| Halogenation | Thionyl chloride (SOCl₂) | 1-(Chloromethyl)-2-azabicyclo[2.2.1]heptane | Conversion to alkyl halide | |
| Ring Expansion | MsCl, Nu⁻ or Mitsunobu conditions | 2-Azabicyclo[3.2.1]octane derivative | Stereoselective rearrangement | researchgate.net |
Functionalization of the Nitrogen Atom in the 2-Azabicyclo[2.2.1]heptane Ring
The secondary amine in the 2-azabicyclo[2.2.1]heptane ring is a versatile handle for introducing a wide array of substituents, significantly altering the molecule's steric and electronic properties. Common transformations include N-alkylation and N-acylation.
N-Alkylation and N-Acylation Reactions
N-alkylation can be performed using various alkylating agents, such as alkyl halides or sulfates, in the presence of a base to neutralize the acid formed during the reaction. Reductive amination is another powerful method, where the parent amine is reacted with an aldehyde or ketone in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (STAB).
N-acylation is readily achieved by treating the amine with acyl chlorides, anhydrides, or carboxylic acids activated with coupling agents (e.g., DCC, EDC). These reactions are typically high-yielding and lead to the formation of stable amide derivatives. For instance, N-acyl derivatives such as N-acetyl and N-benzoyl have been synthesized for the related 7-azabicyclo[2.2.1]heptane system. cdnsciencepub.comunirioja.es The introduction of a propanoic acid side chain at the nitrogen of the 2-azabicyclo[2.2.1]heptane core has also been reported.
Formation of N-Substituted Azabicyclo[2.2.1]heptanes
The functionalization of the nitrogen atom leads to a broad class of N-substituted 2-azabicyclo[2.2.1]heptanes. The nature of the substituent can be tailored for specific applications. For example, the introduction of arylalkyl groups has been explored in the context of developing ligands for biological targets. nih.gov The synthesis of 2-benzyl-2-azabicyclo[2.2.1]heptane derivatives has been accomplished through methods like the aza-Diels-Alder reaction, which constructs the bicyclic core with the N-substituent already in place. amazonaws.com
The table below summarizes various N-substituents that have been incorporated into the azabicyclo[2.2.1]heptane scaffold, showcasing the versatility of N-functionalization reactions.
| N-Substituent | Synthetic Method | Precursors | Reference |
| Benzyl (B1604629) | Aza-Diels-Alder / Reductive Amination | Cyclopentadiene (B3395910), N-benzyl-1-methoxy-2-aza-1,3-butadiene / Benzaldehyde | amazonaws.com |
| Acetyl | N-Acylation | Acetic anhydride or Acetyl chloride | cdnsciencepub.com |
| Benzoyl | N-Acylation | Benzoyl chloride | unirioja.es |
| Propanoic acid | N-Alkylation | 3-Bromopropanoic acid | |
| Arylalkyl groups | Reductive Amination / N-Alkylation | Corresponding aryl aldehyde / Arylalkyl halide | nih.gov |
| Arylsulfonyl | N-Sulfonylation | Arylsulfonyl chloride | researchgate.net |
These derivatization strategies highlight the chemical tractability of this compound, enabling the synthesis of a wide range of analogs for further investigation in various scientific fields.
Peripheral Modifications of the Bicyclic System
Peripheral modifications of the this compound scaffold involve chemical transformations at various positions of the bicyclic ring system, including the nitrogen atom, the bridgehead carbons, and the other saturated carbon atoms. These modifications are instrumental in modulating the physicochemical properties and biological activity of the resulting derivatives.
The nitrogen atom (N-2) of the 2-azabicyclo[2.2.1]heptane ring is a key site for functionalization. Its nucleophilic character allows for a range of reactions, including alkylation, acylation, and sulfonylation, to introduce diverse substituents. For instance, the nitrogen can be protected with common protecting groups like tert-butoxycarbonyl (Boc) to modulate its reactivity during subsequent transformations. mdpi.com
The primary alcohol of the methanol group at the C-1 bridgehead position is another key functional handle. This hydroxyl group can undergo a variety of classical alcohol reactions. These include oxidation to the corresponding aldehyde or carboxylic acid, esterification with various carboxylic acids or their derivatives, and etherification to introduce different alkyl or aryl groups.
Furthermore, the bicyclic core itself can be modified. While direct functionalization of the saturated hydrocarbon backbone can be challenging, modifications are often introduced starting from unsaturated precursors like 2-azabicyclo[2.2.1]hept-5-enes. rsc.orgresearchgate.net Hydrogenation of the double bond can then lead to saturated, peripherally modified 2-azabicyclo[2.2.1]heptane systems.
One of the notable peripheral modifications of the 2-azabicyclo[2.2.1]heptane system is its rearrangement to the thermodynamically more stable 2-azabicyclo[3.2.1]octane scaffold. This ring expansion has been observed to occur under Mitsunobu conditions or in the presence of a sulfonyl chloride and a base. rsc.org The reaction is believed to proceed through the activation of a primary alcohol, followed by an intramolecular nucleophilic attack by the nitrogen atom to form a strained aziridinium intermediate. Subsequent ring-opening of this intermediate leads to the expanded bicyclic system. rsc.org
Table 1: Examples of Peripheral Modifications on the 2-Azabicyclo[2.2.1]heptane Scaffold
| Starting Material Analogue | Reagents and Conditions | Modification Type | Product Analogue | Reference |
| (2-Azabicyclo[2.2.1]heptan-3-yl)methanol derivative | DEAD, PPh3, THF | Ring Expansion | 2-Azabicyclo[3.2.1]octane derivative | rsc.org |
| N-Boc-2-azabicyclo[2.2.1]hept-5-ene | Metathesis Reactions | Functionalization of the double bond | Various cyclopentane (B165970) derivatives | acs.org |
| 2-Azabicyclo[2.2.1]hept-5-en-3-one | Various reagents | Modification of the double bond and carbonyl group | Functionalized cyclopentane derivatives | researchgate.net |
Regioselectivity and Chemoselectivity in Synthetic Modifications
The presence of multiple reactive sites in this compound and its derivatives necessitates careful control of regioselectivity and chemoselectivity during synthetic modifications. The rigid conformation of the bicyclic system often plays a crucial role in directing the outcome of chemical reactions.
Regioselectivity is a key consideration in reactions involving unsymmetrical intermediates or reagents. A prominent example is the ring expansion of 2-azabicyclo[2.2.1]heptane derivatives to 2-azabicyclo[3.2.1]octanes. The opening of the intermediate aziridinium species is highly regioselective. The nucleophilic attack preferentially occurs at the more substituted carbon atom, which effectively releases the ring strain of the [2.2.1] system to form the more stable [3.2.1] system. rsc.org
In the context of unsaturated 2-azabicyclo[2.2.1]heptane analogues, such as those containing a double bond, electrophilic additions are expected to proceed with high regioselectivity. The facial selectivity (exo vs. endo attack) is also a critical aspect, with many reactions on norbornane-type systems favoring the less sterically hindered exo face.
Chemoselectivity refers to the selective reaction of one functional group in the presence of others. In this compound, the primary alcohol and the secondary amine are the two main functional groups. Their relative reactivity can be tuned by the choice of reagents and reaction conditions. For instance, acylation can be directed to occur selectively at the more nucleophilic nitrogen atom over the alcohol by using appropriate coupling agents and bases. Conversely, protection of the nitrogen atom, for example with a Boc group, allows for selective reactions at the hydroxyl group.
Metathesis reactions of unsaturated 2-azabicyclo[2.2.1]heptane derivatives have also been shown to exhibit a high degree of chemoselectivity, allowing for either ring-opening metathesis or cross-metathesis depending on the reaction partner and catalyst used. acs.org
Table 2: Examples of Selectivity in Reactions of 2-Azabicyclo[2.2.1]heptane Analogues
| Reaction Type | Substrate Analogue | Key Observation | Selectivity Type | Reference |
| Ring Expansion | (2-Azabicyclo[2.2.1]heptan-3-yl)methanol derivative | Nucleophilic opening of the aziridinium intermediate at the more substituted carbon. | Regioselective | rsc.org |
| Ring-Opening Metathesis | N-Boc-7-azabicyclo[2.2.1]hept-2-en-1-carboxylate | Selective cleavage of the unsubstituted double bond. | Regioselective | acs.org |
| Metathesis | N-Substituted 2-azabicyclo[2.2.1]hept-5-en-3-one | Tunable between ring-opening and cross-metathesis. | Chemoselective | acs.org |
Applications of 2 Azabicyclo 2.2.1 Heptan 1 Yl Methanol Derivatives in Advanced Organic Synthesis
As Chiral Building Blocks for Complex Molecule Synthesis
The intrinsic chirality and conformational rigidity of the 2-azabicyclo[2.2.1]heptane skeleton make it an excellent starting point for the synthesis of complex molecular architectures. researchgate.net These compounds serve as versatile platforms for creating a diversity of functionalized derivatives. researchgate.netnih.gov For instance, the enantioselective synthesis of [(1R,3-exo)-2-benzyl-2-azabicyclo[2.2.1]hept-5-en-3-yl]methanol has been achieved through an asymmetric aza-Diels-Alder reaction, showcasing a method to produce these optically pure building blocks. thieme-connect.com Subsequent chemical manipulations, such as reduction of ester groups to alcohols, provide access to key intermediates like (2-azabicyclo[2.2.1]heptan-3-yl)methanol, which can be further elaborated. pwr.edu.pl
The constrained bicyclic structure of 2-azabicyclo[2.2.1]heptane derivatives makes them ideal precursors for rigid proline analogues. These analogues are of significant interest in medicinal chemistry for the design of peptidomimetics with specific conformational properties. researchgate.net The introduction of such conformational constraints is a key strategy for developing peptide analogues with pharmaceutical potential and for studying their bioactive conformations. arkat-usa.org
Research has demonstrated the stereoselective synthesis of 2-azabicyclo[2.2.1]heptane-1-carboxylic acid, a novel and rigid bicyclic proline analogue, from 2-cycloalken-1-ones. researchgate.net Similarly, an amino acid featuring the 2-azanorbornane core, which can be considered a bridged proline analogue, was synthesized via simple hydrolysis of the corresponding amino ester. nih.gov These constrained amino acids are valuable for creating libraries of conformationally restricted proline analogues used in the design of peptide models and peptidomimetics. researchgate.net
| Proline Analogue Precursor | Synthetic Approach | Application |
| 2-Azabicyclo[2.2.1]heptane-1-carboxylic acid | Five-step synthesis from 2-cycloalken-1-ones | Design of peptidomimetics and peptide models researchgate.net |
| (1S,3R,4R)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid | Alkaline hydrolysis of the corresponding amino ester | Bridged proline analogue for stereoselective synthesis nih.gov |
| Methyl N-benzoyl-2-exo-(thien-2-yl)-7-azabicyclo[2.2.1]heptane-1-carboxylate | Cycloaddition followed by manipulation of adducts | Heavily constrained proline derivative for peptide analogues arkat-usa.org |
The 2-azabicyclo[2.2.1]heptane framework is a key structural motif in a variety of biologically active compounds and serves as an intermediate in the synthesis of important pharmaceutical scaffolds. researchgate.netnih.gov The unique three-dimensional shape conferred by the bicyclic system is a valuable feature in drug discovery. rsc.org
A notable example is the development of Neogliptin, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes. nih.gov The synthesis of this compound utilized S- and R-exo-2-azabicyclo[2.2.1]heptane-carbonitriles as key intermediates. nih.gov Furthermore, derivatives of this scaffold have been used to synthesize analogues of epibatidine (B1211577), a potent analgesic, and have been explored as precursors to HIV-1 protease inhibitors and adenosine (B11128) agonists. researchgate.netarkat-usa.orgunirioja.esgoogle.com Palladium-catalyzed reactions have been developed to synthesize oxygenated 2-azabicyclo[2.2.1]heptanes, which can be further functionalized to create libraries of bridged aza-bicyclic structures for drug discovery. researchgate.net
| Pharmaceutical Scaffold/Target | Key Intermediate | Therapeutic Area |
| Neogliptin (DPP-4 Inhibitor) | S- and R-exo-2-azabicyclo[2.2.1]heptane-carbonitriles nih.gov | Type 2 Diabetes nih.gov |
| Epibatidine Analogues | 7-Azabicyclo[2.2.1]heptane-1-carbonitriles researchgate.net | Analgesics google.com |
| CXCR2 Selective Antagonists | Bicyclo[2.2.1]heptane containing N,N′-diarylsquaramide rsc.org | Anti-cancer Metastasis rsc.org |
| Adenosine Agonists | 1R or 1S 2-azabicyclo[2.2.1]heptane derivatives google.com | Various |
| HIV-1 Protease Inhibitors | 7-Azabicyclo[2.2.1]heptane derivatives arkat-usa.org | Antiviral arkat-usa.org |
Role as Chiral Auxiliaries and Ligands in Asymmetric Catalysis
Beyond their role as integral parts of a final molecular structure, (2-Azabicyclo[2.2.1]heptan-1-yl)methanol derivatives are pivotal in asymmetric catalysis, where they act as chiral auxiliaries or ligands to control the stereochemical outcome of reactions. pwr.edu.plresearchgate.net Their rigid, chiral backbone is effective in inducing asymmetry. researchgate.net These derivatives have been successfully converted into a range of enantiopure ligands with (N,N), (N,P), and (N,S) donor atoms, as well as organocatalysts for various enantioselective transformations. researchgate.net
Derivatives of the 2-azanorbornane skeleton have been fashioned into effective N,N-donating ligands for transition metal-catalyzed reactions. researchgate.netsemanticscholar.org For example, secondary amines based on the bicyclic 2-azanorbornane skeleton have been synthesized and applied as ligands in the palladium-catalyzed Tsuji-Trost reaction, achieving high yields and enantiomeric excesses of up to 82%. semanticscholar.org In other work, modular catalysts constructed from 2-azabicyclo[2.2.1]heptane were used in zinc-catalyzed aldol (B89426) reactions. nih.gov These studies underscore the utility of this scaffold in creating effective chiral environments around a metal center to guide stereoselective bond formation. nih.govsemanticscholar.org
| Ligand Type | Metal | Reaction | Key Findings |
| 2-Azanorbornane-based secondary amines | Palladium (Pd) | Asymmetric Allylic Alkylation (Tsuji-Trost) | High yields, up to 82% ee semanticscholar.org |
| Modular catalysts from 2-azabicyclo[2.2.1]heptane | Zinc (Zn) | Aldol Reaction | Good yields and stereoselectivity (up to 40% ee) nih.gov |
The 2-azabicyclo[2.2.1]heptane framework has also been employed in the design of purely organic catalysts. researchgate.netnih.gov These metal-free catalysts are advantageous for avoiding potential metal contamination in final products. Chiral polyamines and amides derived from the 2-azabicycloalkane scaffold have been investigated as organocatalysts, with their rigid structure and multiple stereocenters seen as beneficial for inducing stereoselectivity. nih.gov
The enantioselective aldol reaction is a powerful C-C bond-forming reaction, and derivatives of 2-azabicyclo[2.2.1]heptane have been tested as organocatalysts for this transformation. nih.gov These compounds are considered bicyclic analogues of L-proline, a well-known organocatalyst, but feature greater steric hindrance. nih.gov In a study investigating the aldol reaction between p-nitrobenzaldehyde and cyclohexanone, an amine derivative with a 2-azabicyclo[2.2.1]heptane core (amine 11) was tested as an organocatalyst. nih.gov While its diastereomeric counterpart based on a 2-azabicyclo[3.2.1]octane skeleton gave better results, the study demonstrated the potential of this class of compounds in organocatalysis. nih.gov An amide catalyst incorporating the 2-azanorbornane moiety (catalyst 9) yielded the aldol product with almost complete conversion and good selectivity. nih.gov
| Catalyst | Reactants | Yield | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee) |
| Amine 11 (2-azanorbornane derivative) | p-Nitrobenzaldehyde + Cyclohexanone | 43% | 27:73 | 17% (anti) nih.gov |
| Amide 9 (2-azanorbornane derivative) | p-Nitrobenzaldehyde + Cyclohexanone | >95% | 22:78 | 57% (anti) nih.gov |
Organocatalytic Applications in Stereoselective Reactions
Other Asymmetric Organocatalyzed Processes
Beyond the more common applications, derivatives of this compound have proven to be versatile organocatalysts in a range of other asymmetric transformations. Their rigid bicyclic structure and the presence of multiple stereogenic centers make them effective platforms for inducing stereoselectivity in various reactions. mdpi.com
One notable area of application is in the stereoselective aldol reaction. For instance, a series of organocatalysts based on the 2-azanorbornane scaffold, which includes derivatives of this compound, have been successfully employed in the reaction of isatins with ketones. mdpi.comnih.gov In these reactions, a catalyst featuring a hydroxyl group has been shown to afford aldol products in high yields, reaching up to 95%. While the diastereoselectivity and enantioselectivity were modest in some cases (syn:anti up to 36:64 and up to 64% ee), these findings highlight the potential of this catalyst class. mdpi.comnih.gov
Further research has explored the use of chiral polyamines, amides, and proline analogues built upon the 2-azabicycloalkane framework as organocatalysts in aldol reactions between cyclic or acyclic ketones and p-nitrobenzaldehyde. mdpi.comnih.gov These studies, conducted in both organic and aqueous media, aimed to leverage the rigid scaffold to achieve high stereocontrol. Among the tested catalysts, an amide based on a 2-azabicyclo[3.2.1]octane and pyrrolidine (B122466) architecture demonstrated superior catalytic activity, yielding the aldol product with excellent chemical yields (up to 95%) and good diastereo- and enantioselectivity (dr 22:78, ee up to 63%). mdpi.comnih.gov
The versatility of the 2-azabicyclo[2.2.1]heptane framework is also evident in its application in cycloaddition reactions. Although not exclusively involving this compound itself, related derivatives have been utilized in catalytic asymmetric 1,3-dipolar cycloaddition reactions of cyclic azomethine ylides with N-substituted maleimides, demonstrating the scaffold's utility in constructing complex heterocyclic systems. thieme-connect.com Furthermore, an organocatalytic formal [4+2] cycloaddition reaction has been developed to access bicyclo[2.2.1]heptane-1-carboxylates in a highly enantioselective manner, showcasing the broader potential of catalysts derived from bicyclic amines in mediating complex bond-forming events under mild conditions. rsc.org
Table 1: Performance of 2-Azabicyclo[2.2.1]heptane-Based Catalysts in Other Asymmetric Organocatalyzed Reactions
Development of Diverse Compound Libraries Based on the 2-Azabicyclo[2.2.1]heptane Scaffold
The rigid, three-dimensional structure of the 2-azabicyclo[2.2.1]heptane core makes it an attractive scaffold for the development of diverse compound libraries for drug discovery and other applications. rsc.orgresearchgate.net This framework serves as a non-planar bioisostere for commonly used rings like piperazine, offering a way to explore new chemical space with improved pharmacological properties. researchgate.net
Several synthetic strategies have been developed to generate libraries of compounds based on this scaffold. One approach involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which provides a direct route to oxygenated 2-azabicyclo[2.2.1]heptanes. These products can be efficiently functionalized further, enabling the construction of a library of bridged aza-bicyclic structures. nih.govresearchgate.net Similarly, a chiral phosphoric acid-catalyzed ring-opening of meso-epoxides has been developed to produce a range of 2-azabicyclo[2.2.1]heptanes in high yields and with excellent enantioselectivities. The resulting hydroxyl and amide groups serve as convenient handles for subsequent derivatization. researchgate.net
More complex, multi-step strategies have also been employed. For example, a 'stitching' annulation strategy has been used for the synthesis of 37 structurally diverse molecular scaffolds. This method involves the syn-selective C-H arylation of bicyclic amines to create a set of arylated intermediates, which are then subjected to a variety of cyclization reactions to generate a library of diverse polycyclic scaffolds. rsc.org Another approach focuses on a bottom-up branching synthetic strategy to prepare shape-diverse molecular scaffolds. This involves the preparation of cyclization precursors containing multiple reactive handles, which are then cyclized using a toolkit of reactions to produce the final library. rsc.org
Table 2: Strategies for the Development of 2-Azabicyclo[2.2.1]heptane-Based Compound Libraries
Molecular Interaction Mechanisms of 2 Azabicyclo 2.2.1 Heptan 1 Yl Methanol Derivatives in Biological Systems
Scaffold Design for Ligand-Receptor Binding Studies
The design of novel therapeutic agents often relies on the use of molecular scaffolds that provide a fixed three-dimensional arrangement for appended functional groups. Adaptable molecular scaffolds are crucial in medicinal chemistry, allowing for the precise positioning of key interacting groups to facilitate the molecular recognition process between a ligand and its target receptor. nih.gov The (2-azabicyclo[2.2.1]heptan-1-yl)methanol core is an exemplary scaffold, offering a rigid structure that minimizes the entropic penalty associated with ligand binding, a common challenge with more flexible molecules. nih.govbicycletherapeutics.com This inherent rigidity is a desirable characteristic in drug development. nih.gov Researchers have utilized this and similar bicyclic systems to create libraries of compounds for probing ligand-receptor interactions and identifying new lead structures. nih.govrsc.org
The rigid bicyclic [2.2.1] system, an analog of norbornane, confers significant stereochemical control and conformational constraint. bicycletherapeutics.com This rigidity is a key factor in its influence on molecular recognition and binding affinity. By locking the molecule into a specific, predictable conformation, the scaffold reduces the conformational space that needs to be explored upon binding to a receptor. bicycletherapeutics.comnih.gov This pre-organization can lead to a lower entropic penalty upon binding, contributing to higher affinity. nih.govbicycletherapeutics.com
This structural constraint is critical for achieving high target affinity and specificity, often allowing for selective interactions with a particular receptor subtype while avoiding others. bicycletherapeutics.com For example, in studies involving P2Y receptors, the bicyclo[2.2.1]heptane system was found to lock the molecule into a specific (N) conformation, which was essential for potent binding affinity at the human P2Y1 receptor. nih.gov Similarly, derivatives of 7-azabicyclo[2.2.1]heptane have shown substantially greater in vitro binding affinity for nicotinic acetylcholine (B1216132) receptors (nAChRs) in one enantiomeric form over the other, highlighting the importance of the scaffold's stereochemistry. acs.org The defined spatial orientation of substituents on the bicyclic core is a determining factor in the potency and selectivity of these ligands. nih.govnih.gov
The this compound scaffold contains two critical functional groups capable of forming hydrogen bonds: the primary hydroxyl (-OH) group and the secondary amine (-NH-) group within the bicyclic system. These groups are pivotal for anchoring the ligand within the receptor's binding pocket. The nitrogen atom in the bicyclic structure can act as a hydrogen bond acceptor, while the amine proton can act as a donor. biorxiv.org Similarly, the hydroxyl group's oxygen can accept a hydrogen bond, and its proton can be donated.
Role as a Structural Mimic for Natural Products and Bioactive Molecules
The 2-azabicyclo[2.2.1]heptane framework serves as an effective structural mimic for portions of natural products and other bioactive molecules. Its rigid conformation can imitate the specific spatial arrangement of functional groups found in more complex or flexible natural ligands. A prominent example is its relationship to epibatidine (B1211577), a potent analgesic alkaloid isolated from the skin of the poison frog Epipedobates tricolor. google.com Epibatidine itself is a 7-azabicyclo[2.2.1]heptane derivative, and its discovery spurred significant interest in this scaffold as a source of new cholinergic receptor ligands. google.comgoogle.com
Furthermore, the scaffold can be used to create rigid analogs of more flexible molecules, such as amino acids. The stereoselective synthesis of 2-azabicyclo[2.2.1]heptane-1-carboxylic acid creates a conformationally constrained proline analogue. researchgate.net Such mimics are invaluable tools in peptidomimetic design, helping to study and define the bioactive conformations of peptides by restricting their flexibility. By replacing a natural amino acid with a rigid bicyclic mimic, researchers can investigate the conformational requirements for receptor binding and biological activity.
Mechanistic Probes for Cholinergic Signaling Pathways
Derivatives of this compound and related azabicyclo[2.2.1]heptanes have been extensively developed as mechanistic probes to study cholinergic signaling pathways. google.comgoogle.com These compounds can act as ligands for both nicotinic (nAChR) and muscarinic (mAChR) acetylcholine receptors, the two main classes of receptors that mediate the actions of the neurotransmitter acetylcholine. google.com Depending on the specific substitutions on the bicyclic scaffold, these derivatives can function as agonists (receptor activators) or antagonists (receptor blockers). nih.govgoogle.com
The high affinity and, in many cases, subtype selectivity of these compounds make them excellent tools for characterizing receptor function. acs.org For example, radiolabeled versions of 7-azabicyclo[2.2.1]heptane derivatives have been synthesized as potential radioligands for positron emission tomography (PET) imaging, allowing for the in vivo visualization and quantification of nAChRs in the brain. acs.org This application is crucial for understanding the distribution and density of these receptors in both healthy and diseased states.
The interaction of azabicyclo[2.2.1]heptane derivatives with muscarinic acetylcholine receptors (mAChRs) has been a significant area of research. These G protein-coupled receptors (GPCRs) are involved in numerous physiological processes and are important therapeutic targets. nih.govnih.gov Studies have determined the binding affinities of various ester derivatives of the 2-azabicyclo[2.2.1]heptane ring system at different mAChR subtypes. nih.gov
Molecular modeling studies, based on the known pharmacophores of other muscarinic antagonists, have been used to rationalize the observed potencies. nih.gov These models indicate that key interactions, such as salt bridges with conserved aspartate residues (e.g., D3.32) and hydrogen bonds, are critical for stable ligand binding within the orthosteric site of the receptor. biorxiv.org The rigid nature of the bicyclic scaffold helps to position the interacting moieties, such as ester or ether side chains, in the correct orientation to engage with specific amino acid residues in the binding pocket. nih.govbiorxiv.org
| Compound | Substitution Position | Receptor Subtype | Affinity (Ki, M) |
|---|---|---|---|
| 2,2-diphenylpropionate ester | 5-endo | M1/M3/Heart/Brain | 4.23 x 10-10 - 1.18 x 10-9 |
| 2,2-diphenylpropionate ester | 5-exo | M1/M3/Heart/Brain | Lower than 5-endo |
| 2,2-diphenylpropionate ester | 6-endo | M1/M3/Heart/Brain | Lower than 5-exo |
| 2,2-diphenylpropionate ester | 6-exo | M1/M3/Heart/Brain | Lower than 6-endo |
| exo-2-Methyl-5-acetoxy | 5-acetoxy | M1/M3/Heart/Brain | 6.63 x 10-6 - 4.76 x 10-5 |
A major challenge in cholinergic drug discovery is achieving selectivity for one of the five muscarinic receptor subtypes (M1-M5) to minimize side effects. nih.govnih.gov The high degree of conservation in the orthosteric (acetylcholine-binding) site across these subtypes makes designing selective agonists difficult. nih.govsemanticscholar.org However, the structural rigidity of the azabicyclo[2.2.1]heptane scaffold can be exploited to achieve some degree of subtype selectivity. For instance, certain ester derivatives of 2-azabicyclo[2.2.1]heptan-5-ol showed a lack of discrimination between subtypes, whereas others have been designed with the goal of achieving selectivity. nih.govnih.gov
An increasingly important strategy to achieve subtype selectivity is through allosteric modulation. nih.gov Allosteric modulators bind to a site on the receptor that is distinct from the orthosteric site, inducing a conformational change that can enhance (positive allosteric modulator, PAM) or reduce (negative allosteric modulator, NAM) the effect of the endogenous agonist. semanticscholar.orggoogleapis.com These allosteric sites are less conserved across subtypes, offering a promising avenue for developing highly selective drugs. nih.govmdpi.com The azabicyclo[2.2.1]heptyl moiety has been specifically included in the design of compounds intended to act as positive allosteric modulators of the M4 muscarinic receptor, highlighting the utility of this scaffold in creating sophisticated receptor-modulating agents. googleapis.com Allosteric modulators offer a more nuanced approach to receptor pharmacology, preserving the natural spatial and temporal patterns of neurotransmission. mdpi.com
Modulation of Neurotransmission-Related Targets
Derivatives of the (2-azabicyclo[2.2.1]heptane) scaffold have been identified as significant modulators of various neurotransmission-related targets. Their rigid bicyclic structure allows for specific and high-affinity interactions with receptors and enzymes within the central nervous system (CNS). Research has demonstrated that these compounds can influence cholinergic, glutamatergic, and other neurotransmitter systems.
One area of investigation involves the cholinergic system. A study on 2-(2-Azabicyclo[2.2.1]heptan-2-yl)ethanol, a related derivative, showed its capacity to enhance acetylcholine levels through the inhibition of acetylcholinesterase, the enzyme responsible for its degradation. This mechanism is crucial for developing treatments for conditions marked by compromised cholinergic signaling.
Furthermore, the azabicyclo[2.2.1]heptane framework is a key structural feature in ligands for nicotinic acetylcholine receptors (nAChRs). nih.gov The interaction between the bicyclic cation and aromatic amino acid residues, particularly tryptophan, within the nAChR binding site is a significant factor in the high affinity of these ligands. The primary function of CNS nAChRs is to modulate the release of several neurotransmitters, including dopamine, glutamate (B1630785), and GABA. nih.gov Derivatives such as exo-2-(2-chloro-5-pyridyl)-7-azabicyclo[2.2.1]heptane (epibatidine) are potent cholinergic receptor ligands. google.com
In the context of excitatory neurotransmission, these derivatives also play a modulatory role. Glycine, a co-agonist for N-methyl-D-aspartate (NMDA) receptors, is critical for glutamatergic neurotransmission. researchgate.net Compounds based on the azabicyclo[2.2.1]heptane skeleton have been developed as Glycine Transporter 1 (GlyT1) inhibitors, thereby modulating NMDA receptor activity. researchgate.net Additionally, specific derivatives have been identified as negative allosteric modulators of the metabotropic glutamate receptor 2 (mGluR2), indicating a broad influence over glutamatergic signaling. google.com
The following table summarizes the key neurotransmission-related targets modulated by (2-azabicyclo[2.2.1]heptane) derivatives and their observed effects.
| Target | Derivative Class | Observed Effect/Activity | Reference(s) |
| Acetylcholinesterase | 2-(2-Azabicyclo[2.2.1]heptan-2-yl)ethanol | Inhibition, leading to enhanced acetylcholine levels. | |
| Nicotinic Acetylcholine Receptors (nAChRs) | 7-Azabicyclo[2.2.1]heptanes | High-affinity binding and modulation of neurotransmitter release. | nih.gov |
| Metabotropic Glutamate Receptor 2 (mGluR2) | Azabicyclo[2.2.1]heptyl derivatives | Negative allosteric modulation. | google.com |
| Glycine Transporter 1 (GlyT1) | 7-Azabicyclo[2.2.1]heptane-based compounds | Inhibition, modulating NMDA receptor-mediated neurotransmission. | researchgate.net |
Utility as a Precursor to Enzyme Inhibitors
The rigid, conformationally constrained structure of the (2-azabicyclo[2.2.1]heptane) scaffold makes it an exceptionally useful precursor in the design and synthesis of potent and selective enzyme inhibitors. Its stereochemical properties are leveraged to create molecules that can precisely fit into the active sites of target enzymes, leading to effective inhibition. This utility is particularly evident in the development of inhibitors for key enzymes involved in neurological and metabolic pathways.
The bicyclic scaffold of this compound derivatives serves as a crucial precursor for inhibitors of γ-aminobutyric acid aminotransferase (GABA-AT). GABA-AT is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme that degrades the inhibitory neurotransmitter GABA. nih.gov Inhibiting this enzyme increases GABA levels in the brain, a therapeutic strategy for epilepsy and other neurological disorders. nih.gov
Researchers have designed and synthesized numerous conformationally-restricted analogues based on this framework. The (1R,4S)-2-azabicyclo[2.2.1]heptan-3-one derivative, for instance, is a key intermediate in synthesizing these inhibitors. Modifications to this core structure, such as the introduction of fluorinated groups, have led to potent irreversible inhibitors of GABA-AT. nih.govgoogle.com The syntheses often begin with a ketone intermediate, such as 6-oxo-2-benzyl-2-azabicyclo[2.2.1]heptan-3-one, which is then elaborated to produce the final active compounds. nih.govgoogle.com
Several potent GABA-AT inhibitors have been developed from these precursors, as detailed in the table below.
| Precursor/Intermediate | Final Inhibitor Structure/Class | Key Findings | Reference(s) |
| 6-Oxo-2-benzyl-2-azabicyclo[2.2.1]heptan-3-one | 6-exo-Hydroxy-2-benzyl-2-azabicyclo[2.2.1]heptan-3-one | Serves as a key synthetic intermediate in the creation of GABA-AT inhibitors. | google.com |
| (1S,4S)-Ketone Intermediate | Fluorine-containing conformationally-restricted analogues | Three analogues were found to be potent irreversible inhibitors of GABA-AT. | nih.gov |
| (1S,4S)-6-Difluoromethylenyl-2-(4-methoxybenzyl)-2-azabicyclo[2.2.1]heptan-3-one | (1S,4S)-6-Difluoromethylenyl-2-azabicyclo[2.2.1]heptan-3-one | A potent GABA-AT inactivator. | google.com |
The (2-azabicyclo[2.2.1]heptane) framework is also a valuable precursor in the development of inhibitors for Dipeptidyl Peptidase I (DPP-I), also known as Cathepsin C. google.com DPP-I is a lysosomal cysteine protease that removes dipeptides from the N-terminus of protein substrates. google.com Its activity is linked to several diseases, including respiratory conditions. google.com
Research in this area has led to the development of 2-Aza-bicyclo[2.2.1]heptane-3-carboxylic acid (benzyl-cyano-methyl)-amides. google.com These compounds have been specifically designed and synthesized for their use as inhibitors of Cathepsin C. google.com A patent for this class of compounds highlights their potential as agents for the treatment and prevention of diseases associated with DPP-I activity. google.com This demonstrates the versatility of the scaffold as a starting point for creating inhibitors targeting enzymes outside of the central nervous system.
Analytical and Spectroscopic Characterization Techniques in Research on 2 Azabicyclo 2.2.1 Heptanes
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of 2-azabicyclo[2.2.1]heptane derivatives, providing detailed insights into their molecular structure and stereochemistry. Both ¹H and ¹³C NMR are routinely employed to assign the constitution and configuration of these bicyclic systems.
In ¹H NMR spectra of 2-azabicyclo[2.2.1]heptane derivatives, the bridgehead protons typically appear as broad signals. For instance, in exo-2-chloro-7-trichloroacetyl-7-azabicyclo[2.2.1]heptane, the two bridgehead protons are observed as a broad peak at δ 5.10 ppm. cdnsciencepub.com The coupling constants (J-values) between protons are particularly diagnostic for determining stereochemistry. The lack of significant vicinal coupling between an endo proton and a bridgehead hydrogen, contrasted with appreciable coupling for the exo-bridgehead interaction, is a key feature. This principle was used to establish the endo configuration of the proton at C-2 (and thus the exo configuration of the chlorine substituent) in a chlorinated 7-azabicyclo[2.2.1]heptane derivative, as irradiation of the bridgehead protons did not affect the signal of the C-2 proton. cdnsciencepub.com Furthermore, long-range "W-coupling" across four single bonds can be observed and is useful for structural assignments. ucla.edu
¹³C NMR spectroscopy complements proton NMR by providing information about the carbon skeleton. Low-temperature ¹³C NMR measurements have been utilized to determine the relative stability of invertomers, such as in 2-methyl-2-azabicyclo[2.2.1]heptane, where the endo isomer was found to be slightly more stable than the exo isomer. acs.org The chemical shifts of the carbon atoms are sensitive to the electronic environment and stereochemistry. For example, in derivatives of 2-azabicyclo[2.2.1]heptanes, the carbon chemical shifts provide crucial data for confirming the bicyclic structure. ucla.edu
Variable temperature (VT) NMR studies have also been employed to investigate dynamic processes such as nitrogen inversion and restricted rotation around amide bonds in N-acylated derivatives, revealing the energy barriers associated with these conformational changes. researchgate.netrsc.org
Table 1: Representative ¹H NMR Data for 2-Azabicyclo[2.2.1]heptane Derivatives
| Compound | Proton | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Solvent |
|---|---|---|---|---|
| (1S,4S)-2,5-diazoniabicyclo[2.2.1]heptane dibromide | C1-H, C4-H | 4.67 (d) | - | D₂O |
| C3-H₂, C6-H₂ | 3.57-3.65 (m) | - | D₂O | |
| C7-H₂ | 2.29 (s) | - | D₂O | |
| ((1S,3R,4R)-2-((S)-1-phenylethyl)-2-azabicyclo[2.2.1]heptan-3-yl)methanol | C4-H | 3.60-3.65 (m) | - | CDCl₃ |
| C11-H (phenylethyl) | 3.50 (q) | 6.5 | CDCl₃ | |
| (1-((1S,4S,5R)-2-((S)-1-phenylethyl)-2-azabicyclo[3.2.1]octan-4-yl)-1H-1,2,3-triazol-4-yl)methanol | H (various) | 1.31-1.35 (m), 7.26-7.39 (m), 7.98 (s), 8.56 (s) | - | CDCl₃ |
This table is interactive. Click on the headers to sort the data.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragment Analysis
Mass spectrometry (MS) is a vital tool for determining the molecular weight and confirming the elemental composition of 2-azabicyclo[2.2.1]heptane derivatives. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the confident determination of molecular formulas. pwr.edu.plmdpi.com
The fragmentation patterns observed in electron ionization (EI) mass spectra offer valuable structural information. For 2-azabicyclo[2.2.1]heptane, a characteristic fragmentation involves the simultaneous cleavage of two C-C bonds at the angular carbons, leading to the formation of stable ammonium (B1175870) ions. A base peak at m/z 68, corresponding to an [M–C₂H₅]⁺ ion, is a key feature in the mass spectrum of the parent 2-azabicyclo[2.2.1]heptane. aip.org This fragmentation pathway is a dominant process for azabicycloalkanes containing the nitrogen atom in the five-membered ring adjacent to a bridgehead carbon. aip.org
In more complex derivatives, the fragmentation often involves the loss of substituents. For example, the mass spectrum of a derivative containing a hydroxymethyl group showed a base peak corresponding to the loss of CH₂OH. ucla.edu The analysis of these fragmentation pathways helps to piece together the structure of the molecule and confirm the identity of various functional groups.
Table 2: Characteristic Mass Spectrometry Data for Azabicyclo[2.2.1]heptane Systems
| Compound System | Ion | m/z | Fragmentation Pathway | Reference |
|---|---|---|---|---|
| 2-Azabicyclo[2.2.1]heptane | [M-C₂H₅]⁺ | 68 | Cleavage of two C-C bonds at bridgehead carbons | aip.org |
| Hydroxymethyl-substituted derivative | [M-CH₂OH]⁺ | 182 | Loss of the hydroxymethyl group | ucla.edu |
| 7-(1-Piperidinyl)-2-azabicyclo[2.2.1]heptane | [M]⁺ | 180 | Molecular ion | vulcanchem.com |
This table is interactive. Click on the headers to sort the data.
Chiral Chromatography (e.g., HPLC) for Enantiomeric Purity Determination
Many synthetic routes to 2-azabicyclo[2.2.1]heptanes produce racemic mixtures. The separation and determination of enantiomeric purity are crucial, especially for applications in asymmetric synthesis and medicinal chemistry. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and effective method for this purpose. researchgate.net
The successful separation of enantiomers relies on the use of a chiral stationary phase (CSP). For instance, the enantiomers of 2-azabicyclo[2.2.1]hept-5-en-3-one have been completely separated using a Chiralcel OD-H column, which is based on cellulose (B213188) tris(3,5-dimethylphenylcarbamate). researchgate.netresearchgate.net The choice of mobile phase is also critical for achieving good resolution. A mixture of n-hexane and isopropanol (B130326) is frequently used for this class of compounds. researchgate.netresearchgate.net
The method can be validated for parameters such as linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ) to ensure its reliability for determining enantiomeric excess (ee) in bulk samples. researchgate.net Besides HPLC, diastereomeric salt formation with a chiral acid followed by fractional crystallization is another conventional method for resolving enantiomers of these bicyclic amines. google.com
Table 3: Chiral HPLC Conditions for Separation of 2-Azabicyclo[2.2.1]heptane Derivatives
| Compound | Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection |
|---|---|---|---|---|
| 2-Azabicyclo[2.2.1]hept-5-en-3-one | Chiralcel OD-H (250 x 4.6 mm) | n-hexane:isopropanol (80:20, v/v) | 1.0 | UV, Optical Rotation |
| 7-Azabicyclo[2.2.1]heptane-2-carboxylic acid | CHIRACEL OD-H (4.6 x 250 mm) | 0.5% TFA in 2-propanol/n-hexane (1:10) and 0.5% TFA in n-hexane (isocratic) | 1.0 | UV (215 nm) |
This table is interactive. Click on the headers to sort the data.
X-ray Crystallography for Definitive Three-Dimensional Structure Elucidation
X-ray crystallography provides the most definitive and unambiguous determination of the three-dimensional structure of a molecule in the solid state. This technique is invaluable for confirming the absolute and relative stereochemistry of the chiral centers within the rigid 2-azabicyclo[2.2.1]heptane framework.
Several crystal structures of 2-azabicyclo[2.2.1]heptane derivatives have been reported, confirming structural assignments made by other spectroscopic methods. For example, the structure of (1S,4S)-2,5-diazoniabicyclo[2.2.1]heptane dibromide was characterized, revealing two crystallographically independent cages in the asymmetric unit, with each nitrogen atom being protonated. nih.gov Similarly, the crystal structure of benzyl (B1604629) 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate was determined, showing two molecules with slightly different conformations in the asymmetric unit. nih.gov
X-ray analysis has also been crucial in resolving structural ambiguities. In one case, it conclusively confirmed the structure of a Diels-Alder adduct as a 2-aza-5-phenylbicyclo[2.2.1]hept-2-ene, correcting a previous misassignment. ucla.edu The data obtained from X-ray crystallography, including bond lengths, bond angles, and torsion angles, provide a precise geometric picture of the molecule and its packing in the crystal lattice.
Table 4: Selected Crystallographic Data for 2-Azabicyclo[2.2.1]heptane Derivatives
| Compound | Formula | Crystal System | Space Group | Reference |
|---|---|---|---|---|
| (1S,4S)-2,5-diazoniabicyclo[2.2.1]heptane dibromide | C₅H₁₂N₂²⁺·2Br⁻ | Orthorhombic | P2₁2₁2₁ | nih.gov |
| Benzyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate | C₁₃H₁₃NO₄ | Monoclinic | P2₁ | nih.gov |
| endo-10-Benzoyl-4-phenyl-4,10-diazatricyclo[5.2.1.0]dec-8-ene-3,5-dione | C₂₃H₁₈N₂O₃ | Monoclinic | P2₁/c | rsc.org |
This table is interactive. Click on the headers to sort the data.
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is a rapid and effective method for identifying the functional groups present in a molecule.
IR spectroscopy is routinely used to confirm the presence of key structural motifs in 2-azabicyclo[2.2.1]heptane derivatives. For instance, in (2-Azabicyclo[2.2.1]heptan-1-yl)methanol, a broad O-H stretching band would be expected in the region of 3200-3600 cm⁻¹, characteristic of an alcohol. The C-O stretching vibration would appear in the 1050-1150 cm⁻¹ range. For derivatives containing a carbonyl group, such as 2-azabicyclo[2.2.1]hept-5-en-3-one, a strong C=O stretching absorption is a prominent feature in the IR spectrum. chemicalbook.com N-H stretching vibrations in secondary amines typically appear in the 3300-3500 cm⁻¹ region. For example, IR spectra of triazole derivatives of 2-azabicycloalkanes show characteristic bands for N-H, C=C, and other functional groups. mdpi.com
While less commonly reported in the literature for this specific compound class compared to IR, Raman spectroscopy can provide complementary information, particularly for symmetric vibrations and C=C bonds, which may be weak in the IR spectrum. It can be a useful tool for monitoring reaction progress in real-time. acs.org
Table 5: Characteristic IR Absorption Frequencies for Functional Groups in 2-Azabicyclo[2.2.1]heptane Derivatives
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| O-H (Alcohol) | Stretching (broad) | 3200 - 3600 |
| N-H (Amine) | Stretching | 3300 - 3500 |
| C-H (Alkane) | Stretching | 2850 - 3000 |
| C=O (Amide/Lactam) | Stretching (strong) | 1630 - 1690 |
| C=O (Ester) | Stretching (strong) | 1735 - 1750 |
| C-O (Alcohol/Ester) | Stretching | 1050 - 1300 |
| C=C (Alkene) | Stretching | 1620 - 1680 |
This table is interactive. Click on the headers to sort the data.
Future Directions and Emerging Research Avenues for 2 Azabicyclo 2.2.1 Heptan 1 Yl Methanol Chemistry
Development of Novel Stereoselective Synthetic Pathways
The continued development of novel stereoselective synthetic pathways is crucial for accessing a wider diversity of (2-Azabicyclo[2.2.1]heptan-1-yl)methanol analogs with high enantiomeric purity. Current research focuses on refining existing methods and exploring new asymmetric transformations.
One promising future avenue lies in the advancement of asymmetric aza-Diels-Alder reactions . These reactions provide a powerful tool for constructing the 2-azabicyclo[2.2.1]heptane core with excellent stereocontrol. Future work will likely focus on the development of new chiral catalysts that can operate under milder conditions and with a broader range of substrates, leading to functionalized 2-azabicyclo[2.2.1]hept-5-enes with high stereochemical induction thieme-connect.com.
Another key area is the expansion of chiral pool synthesis . This approach utilizes readily available chiral starting materials from nature to construct complex molecules. For instance, pyroglutaminols are being investigated as versatile precursors for the stereocontrolled synthesis of various substituted bicyclic piperazine and morpholine derivatives, which can be adapted to produce analogs of this compound nih.gov. The use of enantiomerically pure starting materials from the chiral pool, such as amino acids and chiral carboxylic acids, is a foundational strategy in asymmetric synthesis ankara.edu.tr.
Furthermore, the development of catalytic asymmetric methods for the ring-opening of meso-epoxides presents a powerful strategy. Chiral phosphoric acid-catalyzed ring-opening of meso-epoxides has been shown to produce 2-azabicyclo[2.2.1]heptanes in high yields and with excellent enantioselectivities researchgate.net. Future research in this area will likely focus on expanding the substrate scope and exploring different catalytic systems to enhance the efficiency and selectivity of these transformations.
Recent synthetic strategies have also included:
Brønsted Acid Catalyzed Ring-Opening of meso-Epoxides: This method provides access to functionalized 2-azabicyclo[2.2.1]heptanes with high enantioselectivity researchgate.net.
Intramolecular Cyclization: Stereocontrolled synthesis from precursors like substituted pyroglutaminols via intramolecular SN2 cyclization is a promising route nih.gov.
Tandem Strecker Reaction-Intramolecular Nucleophilic Cyclization (STRINC): This sequence has been utilized to prepare precursors to diazabicyclo[2.2.1]heptane systems and can be adapted for the synthesis of related azabicyclic structures researchgate.net.
| Synthetic Strategy | Key Features | Potential Advantages |
|---|---|---|
| Asymmetric Aza-Diels-Alder | Construction of the bicyclic core with high stereocontrol. | Direct access to enantiomerically enriched products. |
| Chiral Pool Synthesis | Utilization of naturally occurring chiral molecules. | Cost-effective and readily available starting materials. |
| Catalytic Ring-Opening of Meso-Epoxides | Asymmetric synthesis from achiral starting materials. | High yields and excellent enantioselectivities. |
Exploration of New Catalytic Applications in Asymmetric Synthesis
The chiral scaffold of this compound and its derivatives makes them excellent candidates for use as ligands and organocatalysts in a variety of asymmetric reactions. Future research will focus on expanding their catalytic applications beyond currently established transformations.
Derivatives of 2-azabicyclo[2.2.1]heptane have already been successfully employed as chiral ligands in several metal-catalyzed reactions, including:
Zinc-catalyzed Aldol (B89426) Reactions: These catalysts have shown good to high yields and diastereoselectivities nih.govpwr.edu.pl.
Copper-catalyzed Henry Reactions: While showing good yields, the chiral induction has been moderate pwr.edu.pl.
Lithium-catalyzed Epoxide Ring Opening Reactions: These have been used for the kinetic resolution of racemic epoxides with good enantiomeric excess pwr.edu.pl.
Palladium-catalyzed Tsuji-Trost Reactions: Enantiopure ligands based on the 2-azanorbornane skeleton have led to high yields and good enantioselectivity semanticscholar.org.
The future in this area will involve the design and synthesis of novel ligands with tailored electronic and steric properties to improve the efficiency and selectivity of these and other asymmetric transformations. For example, the introduction of different functional groups on the bicyclic scaffold can modulate the ligand's coordination to the metal center and influence the stereochemical outcome of the reaction.
Furthermore, the use of these compounds as organocatalysts is a rapidly growing field. Chiral polyamines, amides, and amino acid analogs based on the 2-azabicycloalkane scaffold have been investigated as organocatalysts in aldol reactions nih.gov. Future work will likely explore their application in a wider range of organocatalytic reactions, such as Michael additions, Mannich reactions, and cycloadditions. The rigid bicyclic structure can provide a well-defined chiral environment to control the stereoselectivity of these reactions.
| Asymmetric Reaction | Role of this compound Derivative | Observed Performance |
|---|---|---|
| Aldol Reaction | Chiral Ligand/Organocatalyst | Up to >95% yield, syn/anti ratio up to 80:20, ee up to 63% nih.govpwr.edu.pl |
| Henry Reaction | Chiral Ligand | Good to very good yields, mediocre chiral induction pwr.edu.pl |
| Epoxide Ring Opening | Chiral Ligand | Good enantiomeric excess in kinetic resolutions pwr.edu.pl |
| Tsuji-Trost Reaction | Chiral Ligand | High yields and up to 82% ee semanticscholar.org |
Design of Advanced Molecular Scaffolds for Biological Research
The 2-azabicyclo[2.2.1]heptane framework is considered a "privileged structure" in medicinal chemistry due to its ability to serve as a rigid scaffold for presenting functional groups in a well-defined three-dimensional space unife.it. This property makes it an attractive starting point for the design of novel bioactive molecules.
A significant area of future research is the development of new dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes. Derivatives of 2-azabicyclo[2.2.1]heptane have shown potent DPP-4 inhibitory activity nih.govnih.gov. Future work will focus on optimizing the structure of these inhibitors to enhance their potency, selectivity, and pharmacokinetic properties. The design and synthesis of novel analogs will be guided by molecular modeling studies to better understand the structure-activity relationships nih.govnih.gov.
Beyond DPP-4, the 2-azabicyclo[2.2.1]heptane scaffold can be used to design ligands for other biological targets. Its rigid conformation can lead to compounds with enhanced binding affinity and selectivity for receptors and enzymes. For example, azabicyclic compounds are being explored as ligands for σ-receptors, which are involved in various central nervous system disorders publish.csiro.au.
The design of conformationally constrained amino acid analogs is another important research direction. The rigid bicyclic structure of 2-azabicyclo[2.2.1]heptane-1-carboxylic acid makes it an attractive proline analog for the design of peptidomimetics and peptide models researchgate.netunirioja.es. Incorporating these constrained amino acids into peptides can induce specific secondary structures and improve their metabolic stability.
Computational Chemistry Approaches for Structure-Reactivity Prediction
Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for understanding and predicting the behavior of complex molecules like this compound and its derivatives. Future research will increasingly rely on these methods to guide synthetic efforts and rationalize experimental observations.
Predicting Stereoselectivity: DFT calculations can be used to model the transition states of reactions involving 2-azabicyclo[2.2.1]heptane derivatives, providing insights into the origin of stereoselectivity. For example, computational studies have been used to rationalize the stereochemical outcomes in photochemical denitrogenation reactions of related diazabicyclo[2.2.1]heptenes chemrxiv.orgbeilstein-journals.org. By understanding the factors that control stereoselectivity, chemists can design more effective chiral catalysts and synthetic routes.
Reaction Mechanism Elucidation: Computational studies are also crucial for elucidating complex reaction mechanisms. DFT calculations have been employed to study the mechanism of the stereospecific synthesis of cyclobutanes from pyrrolidines, a reaction that could be extended to 7-azabicyclo[2.2.1]heptane derivatives acs.org. These studies can help to identify key intermediates and transition states, providing a deeper understanding of the reaction pathway.
Structure-Activity Relationship (SAR) Studies: In the context of drug discovery, computational methods are used to perform molecular docking and predict the binding affinity of 2-azabicyclo[2.2.1]heptane-based inhibitors to their biological targets nih.govnih.gov. These in silico methods can accelerate the drug design process by prioritizing compounds for synthesis and biological evaluation nih.gov.
Integration with Flow Chemistry and Automated Synthesis Platforms
The integration of this compound chemistry with modern automation technologies, such as flow chemistry and robotic synthesis platforms, represents a significant leap forward in the efficiency and throughput of chemical synthesis.
Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the ability to perform reactions under conditions that are not easily accessible in batch. While specific examples for the flow synthesis of this compound are not yet prevalent, the principles of flow chemistry are well-suited for the multi-step synthesis of complex chiral molecules. Future research will likely focus on developing continuous flow processes for the key steps in the synthesis of this compound and its derivatives, enabling more efficient and scalable production.
Automated Synthesis Platforms: Robotic platforms can automate the entire workflow of chemical synthesis, from reagent preparation and reaction setup to purification and analysis. These systems can be used to rapidly synthesize libraries of this compound derivatives for high-throughput screening in drug discovery and catalyst development. The integration of automated synthesis with computational design and biological screening can create a closed-loop discovery cycle, significantly accelerating the pace of research youtube.com. The use of standardized containers and a laboratory information management system (LIMS) is key to the successful implementation of such automated systems youtube.com.
The convergence of these future research directions will undoubtedly unlock the full potential of this compound chemistry, leading to the development of novel synthetic methods, powerful catalysts, and innovative therapeutic agents.
Q & A
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to prevent skin/eye contact (H315/H319 hazards) .
- Ventilation : Use fume hoods due to potential respiratory irritation (H335) .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Applications in Drug Discovery
Q. How is this compound utilized in fragment-based drug design (FBDD)?
- Methodological Answer : The bicyclic core serves as a rigid scaffold for fragment libraries. Computational docking (e.g., AutoDock Vina) identifies binding poses against targets like GPCRs or kinases .
Q. What strategies enhance blood-brain barrier (BBB) penetration for CNS-targeted derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
